Dextromethorphan-d3
Dextromethorphan-d3
A labeled Dextromethorphan.
Dextromethorphan, also known as DXM or DM, is an opiate cough suppressant also used recreationally as an illicit drug and hallucinogen. This stable labeled internal standard is suitable for numerous GC/MS and LC/MS applications from clinical toxicology, urine drug testing, and forensic analysis to pain management testing and isotope dilution methods.
Dextromethorphan, also known as DXM or DM, is an opiate cough suppressant also used recreationally as an illicit drug and hallucinogen. This stable labeled internal standard is suitable for numerous GC/MS and LC/MS applications from clinical toxicology, urine drug testing, and forensic analysis to pain management testing and isotope dilution methods.
Brand Name:
Vulcanchem
CAS No.:
524713-56-2
VCID:
VC0032652
InChI:
InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1/i1D3
SMILES:
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC
Molecular Formula:
C18H25NO
Molecular Weight:
274.4 g/mol
Dextromethorphan-d3
CAS No.: 524713-56-2
Cat. No.: VC0032652
Molecular Formula: C18H25NO
Molecular Weight: 274.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | A labeled Dextromethorphan. Dextromethorphan, also known as DXM or DM, is an opiate cough suppressant also used recreationally as an illicit drug and hallucinogen. This stable labeled internal standard is suitable for numerous GC/MS and LC/MS applications from clinical toxicology, urine drug testing, and forensic analysis to pain management testing and isotope dilution methods. |
|---|---|
| CAS No. | 524713-56-2 |
| Molecular Formula | C18H25NO |
| Molecular Weight | 274.4 g/mol |
| IUPAC Name | (1S,9S,10S)-4-methoxy-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |
| Standard InChI | InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1/i1D3 |
| Standard InChI Key | MKXZASYAUGDDCJ-GQJJTUARSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC |
| SMILES | CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC |
| Canonical SMILES | CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC |
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